4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone
CAS No.: 159435-03-7
Cat. No.: VC20763094
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 159435-03-7 | 
|---|---|
| Molecular Formula | C17H16N2O6 | 
| Molecular Weight | 344.32 g/mol | 
| IUPAC Name | methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoate | 
| Standard InChI | InChI=1S/C17H16N2O6/c1-18(2)10-4-7-13(15(20)9-10)16(21)12-6-5-11(19(23)24)8-14(12)17(22)25-3/h4-9,20H,1-3H3 | 
| Standard InChI Key | QZWNCXYWULFBHZ-UHFFFAOYSA-N | 
| SMILES | CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC)O | 
| Canonical SMILES | CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC)O | 
Introduction
4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone is a complex organic compound with the CAS number 159435-03-7. It is primarily used for research purposes and is not intended for therapeutic use. The compound's molecular formula is C17H16N2O6, and it has a molecular weight of 344.323 g/mol .
Synthesis and Applications
While specific synthesis methods for 4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone are not widely documented, compounds with similar structures often involve multi-step reactions starting from simpler aromatic precursors. The presence of nitro and methoxycarbonyl groups suggests potential applications in organic synthesis, particularly in the formation of complex aromatic compounds.
Biological and Chemical Significance
The compound's biological activity is not extensively studied, but its structural components suggest potential interactions with biological systems. For instance, nitro groups can participate in redox reactions, while methoxycarbonyl groups can be involved in hydrolysis reactions, potentially affecting biological pathways.
Potential Biological Interactions:
- 
Nitro Group: Involved in redox reactions.
 - 
Methoxycarbonyl Group: Can undergo hydrolysis.
 
Safety and Handling
Given its chemical nature, handling 4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone requires caution. It is essential to consult Safety Data Sheets (SDS) for specific safety protocols, as it may pose risks similar to other organic compounds with nitro and ester functionalities.
Safety Considerations:
- 
Chemical Hazards: Potential risks from nitro and ester groups.
 - 
Storage: Requires storage at -20°C.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume